molecular formula C10H10ClN3OS B2543794 6-chloro-N-[(furan-2-yl)methyl]-2-(methylsulfanyl)pyrimidin-4-amine CAS No. 478258-65-0

6-chloro-N-[(furan-2-yl)methyl]-2-(methylsulfanyl)pyrimidin-4-amine

Cat. No.: B2543794
CAS No.: 478258-65-0
M. Wt: 255.72
InChI Key: RALQTOIIMOFBBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-chloro-N-[(furan-2-yl)methyl]-2-(methylsulfanyl)pyrimidin-4-amine is a chemical compound with a complex structure that includes a pyrimidine ring substituted with chlorine, a furan ring, and a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-[(furan-2-yl)methyl]-2-(methylsulfanyl)pyrimidin-4-amine typically involves multiple steps. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the chlorine and methylsulfanyl groups. The furan-2-ylmethyl group is then attached through a nucleophilic substitution reaction. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-[(furan-2-yl)methyl]-2-(methylsulfanyl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas (H₂) are employed.

    Substitution: Nucleophiles such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) are used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

6-chloro-N-[(furan-2-yl)methyl]-2-(methylsulfanyl)pyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antiviral properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-chloro-N-[(furan-2-yl)methyl]-2-(methylsulfanyl)pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects such as the inhibition of cancer cell proliferation or viral replication.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-2-(methylthio)pyrimidin-4-amine: Similar structure but lacks the furan-2-ylmethyl group.

    4-amino-6-chloro-2-(methylthio)pyrimidine: Another related compound with slight structural differences.

Uniqueness

6-chloro-N-[(furan-2-yl)methyl]-2-(methylsulfanyl)pyrimidin-4-amine is unique due to the presence of the furan-2-ylmethyl group, which can enhance its binding affinity and specificity for certain molecular targets. This structural feature may contribute to its distinct biological and chemical properties compared to similar compounds.

Properties

IUPAC Name

6-chloro-N-(furan-2-ylmethyl)-2-methylsulfanylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3OS/c1-16-10-13-8(11)5-9(14-10)12-6-7-3-2-4-15-7/h2-5H,6H2,1H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RALQTOIIMOFBBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=CC(=N1)Cl)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.